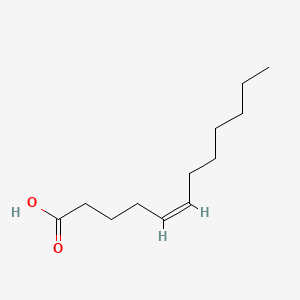

cis-5-Dodecenoic acid

Übersicht

Beschreibung

cis-5-Dodecensäure: ist eine ungesättigte Fettsäure mit zwölf Kohlenstoffatomen und der Summenformel C₁₂H₂₂O₂ . Sie zeichnet sich durch eine Doppelbindung am fünften Kohlenstoffatom in der cis-Konfiguration aus.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Oxidation von Dodecensäure: Eine gängige Methode zur Synthese von cis-5-Dodecensäure ist die Oxidation von Dodecensäure.

Weitere organische Synthesemethoden: cis-5-Dodecensäure kann auch durch verschiedene organische Synthesereaktionen synthetisiert werden, einschließlich der Verwendung von Grignard-Reagenzien und anschließender Oxidation.

Industrielle Produktionsverfahren: Die industrielle Produktion von cis-5-Dodecensäure erfolgt häufig durch großtechnische Oxidationsprozesse unter Verwendung effizienter und kostengünstiger Oxidationsmittel. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen:

Reduktion: Reduktion von cis-5-Dodecensäure kann zu gesättigten Fettsäuren wie Dodecansäure führen.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, wobei die Doppelbindung die Addition verschiedener Substituenten ermöglicht.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Wasserstoffgas in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff.

Substitutionsreagenzien: Halogene, Halogenwasserstoffe.

Hauptprodukte, die gebildet werden:

Oxidationsprodukte: Aldehyde, Carbonsäuren.

Reduktionsprodukte: Gesättigte Fettsäuren.

Substitutionsprodukte: Halogenierte Fettsäuren.

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: Reduction of this compound can yield saturated fatty acids, such as dodecanoic acid.

Substitution: The compound can participate in substitution reactions, where the double bond allows for the addition of various substituents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution Reagents: Halogens, hydrogen halides.

Major Products Formed:

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Saturated fatty acids.

Substitution Products: Halogenated fatty acids.

Wissenschaftliche Forschungsanwendungen

cis-5-Dodecensäure findet eine breite Anwendung in der wissenschaftlichen Forschung:

Industrie: cis-5-Dodecensäure wird in der Kosmetikindustrie als antibakterielles Mittel und Deodorant verwendet.

Wirkmechanismus

Der Wirkmechanismus von cis-5-Dodecensäure beinhaltet ihre Wechselwirkung mit bakteriellen Zellmembranen. Die Verbindung stört die Integrität der Zellmembran, was zu Zelllyse und Tod führt. Darüber hinaus hemmt sie die Bildung von Biofilmen, indem sie die Signalwege stört, die die Biofilmbildung regulieren .

Wirkmechanismus

The mechanism of action of cis-5-Dodecenoic acid involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. Additionally, it inhibits the formation of biofilms by interfering with the signaling pathways that regulate biofilm formation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

cis-9-Octadecensäure (Ölsäure): Beide sind ungesättigte Fettsäuren, aber Ölsäure hat eine längere Kohlenstoffkette und eine Doppelbindung am neunten Kohlenstoffatom.

cis-11-Eicosensäure: Ähnlich in der Struktur, aber mit einer längeren Kohlenstoffkette und einer Doppelbindung am elften Kohlenstoffatom.

cis-5-Decensäure: Ähnlich in der Struktur, aber mit einer kürzeren Kohlenstoffkette.

Einzigartigkeit von cis-5-Dodecensäure: cis-5-Dodecensäure ist aufgrund ihrer spezifischen Kohlenstoffkettenlänge und der Position der Doppelbindung einzigartig. Diese Konfiguration verleiht ihr besondere chemische Eigenschaften und biologische Aktivitäten, wodurch sie für bestimmte Anwendungen in Forschung und Industrie wertvoll ist .

Biologische Aktivität

Introduction

Cis-5-Dodecenoic acid, also known as 5Z-Dodecenoic acid or Lauroleinic acid, is a monounsaturated fatty acid with a chemical formula of . It is characterized by a cis double bond at the 5th position of its carbon chain. This compound has garnered attention in various biological studies due to its unique properties and potential health benefits.

- IUPAC Name: (5Z)-dodec-5-enoic acid

- CAS Number: 2430-94-6

- Molecular Weight: 198.3019 g/mol

- Structure:

Biological Activity Overview

This compound exhibits several biological activities, particularly in microbial metabolism and potential health effects related to fatty acid profiles in human health.

1. Microbial Metabolism

Research indicates that this compound plays a role in the metabolism of unsaturated fatty acids in bacteria, specifically Escherichia coli. In studies, strains lacking the enzyme FabB accumulated lower levels of this compound compared to wild-type strains, suggesting that FabB is crucial for the elongation of fatty acids, including this compound . This indicates that the compound is an intermediate in the unsaturated fatty acid synthesis pathway.

2. Health Implications

This compound has been associated with various health effects:

- Cancer Associations: Studies have indicated potential links between levels of 5-dodecenoic acid and cancer risk. Increased plasma levels of this fatty acid have been observed in certain populations, suggesting a need for further investigation into its role as a biomarker for cancer .

- Metabolic Disorders: The compound is implicated in metabolic pathways related to acyl-CoA dehydrogenase deficiency disorders, highlighting its relevance in metabolic health .

Table 1: Summary of Key Research Findings

The biological activity of this compound can be attributed to its structural properties and interactions within biological systems:

- Fatty Acid Synthesis Pathway: As an intermediate in the synthesis of unsaturated fatty acids, it influences membrane fluidity and function in microbial cells.

- Potential Anti-cancer Effects: Its presence in plasma may indicate metabolic changes associated with cancer progression or risk, warranting further research into its role as a potential therapeutic target.

Eigenschaften

CAS-Nummer |

2430-94-6 |

|---|---|

Molekularformel |

C12H22O2 |

Molekulargewicht |

198.30 g/mol |

IUPAC-Name |

(E)-dodec-5-enoic acid |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h7-8H,2-6,9-11H2,1H3,(H,13,14)/b8-7+ |

InChI-Schlüssel |

IJBFSOLHRKELLR-BQYQJAHWSA-N |

SMILES |

CCCCCCC=CCCCC(=O)O |

Isomerische SMILES |

CCCCCC/C=C/CCCC(=O)O |

Kanonische SMILES |

CCCCCCC=CCCCC(=O)O |

Physikalische Beschreibung |

Solid |

Piktogramme |

Corrosive |

Synonyme |

5-dodecenoic acid 5-dodecenoic acid, (E)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of cis-5-dodecenoic acid in bacteria?

A1: this compound plays a crucial role in the unsaturated fatty acid (UFA) synthesis pathway of Escherichia coli []. It serves as an intermediate, formed through the action of the FabA enzyme on a precursor molecule. This intermediate is then further elongated by the FabB enzyme, ultimately contributing to the production of essential UFAs in the bacteria []. The presence of this compound is particularly crucial for bacterial survival under conditions where exogenous sources of UFAs are limited.

Q2: How does the production of this compound change in response to temperature in Pseudomonas fluorescens BM07?

A2: Pseudomonas fluorescens BM07, a psychrotrophic bacterium, exhibits temperature-dependent changes in its lipid metabolism, including the production of this compound. When grown at lower temperatures (5°C), this bacterium incorporates this compound into both polyhydroxyalkanoates (PHAs) and membrane lipids []. Specifically, it synthesizes two key unsaturated 3-hydroxy acids: 3-hydroxy-cis-5-dodecenoic acid (C12:1) and 3-hydroxy-cis-7-tetradecenoic acid (C14:1) []. The proportion of these acids in PHA increases as the growth temperature decreases, highlighting the role of these compounds in the bacterium's adaptation to colder environments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.